tert-butyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate
Description
tert-butyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a 2-hydroxyethyl backbone, and a 1-hydroxycyclopropyl substituent. This compound is structurally distinct due to its dual hydroxyl groups and cyclopropane ring, which influence its physicochemical properties, such as solubility, stability, and reactivity. Carbamates of this type are often employed as intermediates in pharmaceutical synthesis, particularly for their role as amine-protecting groups in peptide and small-molecule drug development .
Properties
CAS No. |
2352029-35-5 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-7(6-12)10(14)4-5-10/h7,12,14H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
MCGHTKBANOAXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1(CC1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxycyclopropyl derivative. One common method is to react aminotris(hydroxymethyl)methane with N-tert-butoxycarbazide . Alternatively, tris(hydroxymethyl)amine can be reacted with tert-butyric anhydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
tert-Butyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate exerts its effects involves interactions with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
This compound (CAS 753023-57-3) shares the tert-butyl carbamate and cyclopropyl motifs but lacks the additional hydroxyl group on the ethyl backbone. The absence of the 2-hydroxy substituent reduces polarity, which may lower aqueous solubility compared to the target compound .
tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate
Featured in , this derivative replaces the hydroxylated ethyl group with a bromopyridinyl moiety. However, the lack of hydroxyl groups diminishes its hydrogen-bonding capacity, affecting interactions in biological systems .
Table 2: Toxicity Comparison of Carbamate Derivatives
| Compound | Carcinogenic Potency (Rodent Models) | Key Metabolic Pathway |
|---|---|---|
| Ethyl carbamate | High (hepatic/lung tumors) | CYP450 oxidation |
| Vinyl carbamate | Very high (DNA alkylation) | Epoxidation |
| tert-butyl carbamate analogs | Low/Non-detectable | Phase II conjugation |
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